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Demecolcine-d3

Cat. No.: B602615
CAS No.: 1217668-72-8
M. Wt: 374.45
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Description

Contextualization of Demecolcine-d3 within the Colchicinoid Family

This compound belongs to the colchicinoid family of alkaloids, which are naturally derived from plants like the autumn crocus (Colchicum autumnale). ontosight.ainih.gov The parent compound of this family is colchicine (B1669291). Demecolcine (B1670233), also known as colcemid, is a close structural analog of colchicine; it differs by the replacement of the N-acetyl group with an N-methyl group, a modification that results in lower toxicity. nih.govwikipedia.org

This compound is a stable, isotopically labeled version of demecolcine where three hydrogen atoms on the N-methyl group have been replaced with deuterium (B1214612) atoms. pharmaffiliates.comnih.gov This substitution makes it an invaluable asset for research, particularly in studies requiring sensitive detection and metabolic tracking.

Table 1: Comparison of Related Colchicinoids

Compound Molecular Formula Key Structural Feature Primary Research Relevance
Colchicine C₂₂H₂₅NO₆ Contains an N-acetyl group. Parent compound, microtubule inhibitor.
Demecolcine C₂₁H₂₅NO₅ N-acetyl group is replaced by an N-methyl group; less toxic than colchicine. wikipedia.org Antimitotic agent, used in cell synchronization and cytogenetics. ontosight.aiwikipedia.org

| This compound | C₂₁H₂₂D₃NO₅ | N-methyl group is deuterated (-CD₃). | Isotopically labeled probe for mechanistic, metabolic, and pharmacokinetic studies. pharmaffiliates.com |

Significance of Deuterium Labeling in Chemical Biology Research

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium in a molecule—a process known as deuteration—can subtly alter the compound's physical properties without changing its fundamental chemical reactivity. clearsynth.com This "heavy" hydrogen labeling is a powerful technique in chemical biology for several reasons:

Metabolic Stability : The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can make deuterated compounds more resistant to metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect. This enhanced stability is advantageous for studying metabolic pathways, as it can prolong the compound's presence in a biological system. clearsynth.comnih.gov

Tracers in Pharmacokinetic Studies : Because of their increased metabolic stability and unique mass, deuterated compounds are excellent tracers for studying how a drug is absorbed, distributed, metabolized, and excreted (ADME) in an organism. clearsynth.com

Analytical Sensitivity : The mass difference between deuterated and non-deuterated compounds is easily detected by mass spectrometry. This allows researchers to use deuterated compounds as internal standards for precise quantification in complex biological samples. Deuterium labeling is also used in Nuclear Magnetic Resonance (NMR) spectroscopy to help determine molecular structures. clearsynth.com

Advanced Cellular Imaging : The unique vibrational frequency of the C-D bond allows for direct, "label-free" imaging of deuterated molecules inside living cells using techniques like Raman spectroscopy, minimizing cellular perturbation.

Overview of this compound's Role as a Mechanistic Probe in Cellular Systems

The primary mechanism of action for demecolcine is the disruption of microtubules, which are essential components of the cell's cytoskeleton. ontosight.ai Microtubules play critical roles in cell division (forming the mitotic spindle), intracellular transport, and maintaining cell shape. Demecolcine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. pharmaffiliates.commedchemexpress.com This action prevents the formation of the mitotic spindle, arresting cells in the metaphase stage of the cell cycle. ontosight.aiwikipedia.org

As a mechanistic probe, this compound leverages this known biological activity with the benefits of deuterium labeling. Researchers can use this compound to:

Trace Cellular Uptake and Distribution : The deuterium label allows for precise tracking of the molecule as it enters and localizes within cells, providing a clearer picture of its journey to its target, tubulin.

Investigate Microtubule Dynamics : By monitoring the interaction of this compound with tubulin, scientists can study the kinetics of microtubule assembly and disassembly with high precision. pharmaffiliates.comscbt.com Its ability to stimulate the intrinsic GTPase activity of tubulin can be more clearly analyzed. pharmaffiliates.com

Elucidate Downstream Cellular Events : The specific and traceable action of this compound helps in studying the downstream consequences of mitotic arrest, such as the activation of cell signaling pathways like the JNK/SAPK pathway and the induction of apoptosis (programmed cell death). pharmaffiliates.com

In essence, this compound serves as a high-fidelity tool, enabling a more detailed and quantitative understanding of the complex cellular processes governed by microtubule dynamics than is possible with its non-labeled counterpart alone.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 1217668-72-8
Molecular Formula C₂₁H₂₂D₃NO₅
Molecular Weight 374.45 g/mol
Appearance Faintly Yellow Crystalline Powder

| Primary Mechanism | Binds to tubulin, preventing microtubule polymerization. pharmaffiliates.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22NO5D3 B602615 Demecolcine-d3 CAS No. 1217668-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPGOLRFBJNIW-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Derivatization for Demecolcine D3

Deuterium (B1214612) Incorporation Methodologies in Demecolcine (B1670233) Synthesis

The synthesis of Demecolcine-d3 begins with the demethylation of colchicine (B1669291) or its derivatives to yield 3-demethylcolchicine. The selective removal of the 3-methoxy group is typically achieved through acid-catalyzed cleavage. A common method involves treatment with concentrated sulfuric acid at elevated temperatures, which selectively cleaves the 3-methoxy group while preserving other functional groups. Alternative and milder conditions can be achieved using reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) in methylene (B1212753) chloride at ambient temperatures.

The introduction of deuterium is a critical step. Deuterium labeling can significantly affect the pharmacokinetic properties of a molecule due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bonds can slow metabolic processes. vulcanchem.comgoogle.com This can lead to an extended half-life and altered metabolic pathways. vulcanchem.com For colchicinoids, deuteration has been explored to reduce toxicity and improve anti-tumor responses. researchgate.net

There are several approaches for introducing deuterium into the colchicine scaffold:

Direct Deuteration: This involves the exchange of hydrogen with deuterium using D₂O or other deuterated reagents. While straightforward, this method can sometimes result in incomplete or non-specific deuteration. vulcanchem.com

Synthesis from Deuterated Precursors: This approach incorporates deuterated building blocks during the synthesis process, allowing for precise, stereoselective incorporation of deuterium at specific positions. vulcanchem.com

Catalytic Hydrogen Isotope Exchange: This late-stage functionalization strategy uses catalysts like ruthenium or palladium to exchange hydrogen atoms for deuterium. researchgate.netacs.org This method is advantageous as it can be applied to complex molecules under mild conditions. researchgate.net

Biotransformation Approaches for Colchicinoid Analogues and Demethylation

Biotransformation offers a green and highly selective alternative to chemical synthesis for modifying colchicinoids. nih.gov Microbial strains, particularly Bacillus megaterium, have been successfully employed for the regioselective demethylation and subsequent glycosylation of colchicinoid compounds. nih.govgoogle.comjustia.com

The process often involves a preliminary, regioselective demethylation at the C-3 position of the colchicinoid's aromatic ring, followed by glycosylation at the same site. google.comgoogle.com It has been discovered that the enzyme responsible for glycosylation is efficiently induced by the presence of 3-O-demethylated colchicinoids. google.com This has led to the development of fed-batch fermentation processes where small amounts of the 3-demethyl derivative are added to activate the glycosylating system, resulting in high conversion yields (80-100%). google.comgoogle.com

While chemical demethylation can be aggressive and lead to a complex mixture of products, biotransformation provides a direct and efficient pathway to desired products like thiocolchicoside (B1682803) from thiocolchicine. nih.gov Various microorganisms, including species of Streptomyces, have also been investigated for the demethylation of colchicine at the C-2 and C-3 positions, although these have sometimes shown limited yields and poor regioselectivity. justia.com

Chemical Synthesis Pathways for Related Derivatives

The chemical synthesis of colchicine derivatives is an active area of research aimed at developing analogues with improved therapeutic properties and reduced toxicity. qu.edu.qaqu.edu.qanih.gov Modifications are often made to the A, B, or C rings of the colchicine structure. qu.edu.qaqu.edu.qa

Ring A Modifications: The trimethoxy-substituted A-ring is a key feature for the biological activity of colchicine. nih.gov Derivatives have been synthesized by modifying these methoxy (B1213986) groups. For instance, 2-demethyl-(-)-colchicine has been used as a starting material to create water-soluble derivatives. qu.edu.qa

Ring B Modifications: The seven-membered B-ring can also be a target for derivatization. For example, deacetylation of the acetamide (B32628) group at C-7 followed by amidation has been used to synthesize novel immunosuppressant derivatives. qu.edu.qa

Ring C Modifications: The tropolone (B20159) C-ring is crucial for tubulin binding. nih.gov A variety of C-10 analogues of colchicine have been prepared by replacing the methoxy group with halogens, alkyl groups, and other functionalities. nih.gov These modifications have shown that the steric properties of the C-10 substituent are a more significant determinant of activity than its electronic nature. nih.gov Click chemistry has also been employed to create 1,2,3-triazole-containing colchicine derivatives. researchgate.net

Enrichment and Purification Techniques for Labeled Compounds

The purity of isotopically labeled compounds is critical for their use in quantitative studies. rsc.org A combination of chromatographic and spectroscopic techniques is used to ensure the enrichment and structural integrity of the final product.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for the separation and purification of labeled compounds from reaction mixtures. It can be used to assess purity and consistency of retention times.

Gas Chromatography (GC): GC is another chromatographic technique used for the analysis and separation of volatile and thermally stable labeled compounds.

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity of the labeled compound and identifying the specific sites of deuterium incorporation. vulcanchem.comrsc.org Deuterium signals appear at different frequencies than proton signals, providing clear evidence of labeling. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound. rsc.org The mass shift caused by the deuterium atoms provides a clear analytical distinction from the unlabeled compound. vulcanchem.com

Infrared (IR) Spectroscopy: IR spectroscopy can also be used to detect deuteration, as the vibrational frequencies of C-D bonds differ from those of C-H bonds. vulcanchem.com

These techniques, often used in combination, provide a comprehensive evaluation of the isotopic purity and structural characteristics of the synthesized this compound. rsc.org

Molecular and Cellular Mechanisms of Action in Experimental Systems

Interaction with Tubulin and Microtubule Dynamics

The primary cellular target of Demecolcine-d3 is tubulin, the protein subunit that polymerizes to form microtubules. ontosight.ai Microtubules are dynamic cytoskeletal structures essential for a variety of cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. ontosight.aioncotarget.com this compound's interaction with tubulin profoundly disrupts these processes.

Binding Characteristics to Tubulin Dimers

This compound, like its parent compound demecolcine (B1670233), binds to tubulin dimers. medchemexpress.comnih.gov This binding occurs at the colchicine-binding site on β-tubulin. nih.govscbt.com The interaction with tubulin dimers is a critical first step in its mechanism of action, leading to subsequent interference with microtubule dynamics. medchemexpress.com This binding can induce conformational changes in the tubulin protein, affecting its ability to assemble into microtubules. scbt.com

Inhibition of Microtubule Polymerization and Assembly

A key effect of this compound is the potent inhibition of microtubule polymerization. ontosight.aimedchemexpress.com By binding to tubulin dimers, it prevents their addition to the growing ends of microtubules, thereby halting their assembly. ontosight.ainih.gov This disruption of the dynamic equilibrium between tubulin dimers and polymerized microtubules leads to a net decrease in the microtubule polymer mass within the cell. wikipedia.orgebi.ac.uk Research has shown that demecolcine has an IC50 value of 2.4 μM for the inhibition of tubulin polymerization. medchemexpress.commedchemexpress.com This inhibitory action effectively dismantles the microtubule network, which is crucial for various cellular activities. researchgate.net

Effects on Microtubule Depolymerization and Kinetochore-Microtubule Interactions

This compound not only inhibits the assembly of microtubules but also promotes their depolymerization. wikipedia.orgebi.ac.uk At higher concentrations, it can cause the detachment of microtubules from their organizing centers. wikipedia.org These detached microtubules, having unprotected minus ends, are susceptible to rapid depolymerization. wikipedia.org

This disruption of microtubule dynamics has significant consequences for kinetochore-microtubule interactions. Kinetochores are complex protein structures assembled on chromosomes that attach to spindle microtubules to facilitate chromosome segregation during mitosis. nih.govnih.gov The proper attachment of kinetochores to the plus ends of dynamic microtubules is essential for the correct alignment of chromosomes at the metaphase plate. embopress.org By causing microtubule depolymerization, this compound prevents the stable attachment of kinetochores to the mitotic spindle, leading to errors in chromosome segregation. wikipedia.org

Regulation of the Cell Cycle and Mitotic Processes

The profound effects of this compound on microtubule dynamics directly translate into a significant disruption of the cell cycle, particularly during mitosis.

Induction of Metaphase Arrest

The most well-documented effect of this compound on the cell cycle is the induction of metaphase arrest. ontosight.ainih.govebi.ac.uk By inhibiting the formation and function of the mitotic spindle, the cell is unable to proceed past the metaphase stage of mitosis. ontosight.aiwikipedia.org The mitotic spindle, composed of microtubules, is responsible for aligning the chromosomes at the metaphase plate and then segregating them to the two daughter cells. wikipedia.org In the presence of this compound, the spindle cannot form correctly, leading to the activation of the spindle assembly checkpoint and a halt in cell cycle progression at metaphase. oncotarget.comwikipedia.org This property is widely exploited in research to synchronize cell populations at the metaphase stage for various experimental purposes, such as karyotyping. sigmaaldrich.cnthermofisher.com

Disruption of Spindle Apparatus Formation

Demecolcine, and by extension its deuterated form this compound, is a microtubule-depolymerizing agent. wikipedia.orgncats.io It functions by binding to tubulin, the protein subunit of microtubules, thereby preventing their polymerization. ontosight.aichemicalbook.com This inhibition of microtubule formation is critical during cell division, as microtubules are the essential components of the mitotic spindle. ontosight.aibiowest.net The spindle apparatus is responsible for the precise segregation of chromosomes into daughter cells during mitosis. wikipedia.org

By disrupting microtubule polymerization, this compound effectively inactivates the formation of the spindle fibers. wikipedia.orgncats.io This leads to the arrest of cells in the metaphase stage of mitosis, a point where the chromosomes are aligned at the metaphase plate but cannot proceed to anaphase due to the absence of a functional spindle. wikipedia.orgontosight.aichemicalbook.com At very low concentrations, the compound can suppress microtubule dynamics at the plus end, while at higher concentrations, it can promote the detachment of microtubules from the microtubule organizing center. wikipedia.org Research in goat oocytes has shown that demecolcine treatment leads to the disintegration of the spindle. nih.gov This property is widely exploited in cytogenetic studies to obtain a high yield of metaphase cells for karyotyping and chromosome analysis. ontosight.aisigmaaldrich.cncellseco.com

Impact on Chromosome Segregation Fidelity and Aneuploidy

The disruption of the spindle apparatus by this compound has a direct and profound impact on the fidelity of chromosome segregation. wikipedia.org A properly functioning mitotic spindle ensures that each daughter cell receives a complete and correct set of chromosomes. When the spindle fibers are inhibited from forming or functioning correctly, the process of chromosome nondisjunction can occur. wikipedia.org Nondisjunction is the failure of homologous chromosomes or sister chromatids to separate properly during cell division. wikipedia.org

This failure in segregation leads to an unequal distribution of chromosomes into the daughter cells, resulting in aneuploidy, a condition characterized by an abnormal number of chromosomes. wikipedia.orgembo.org Cells may end up with either a surplus or a deficit of chromosomes. The inhibition of microtubules by demecolcine can cause them to fall apart or be suppressed before they can complete their function of pulling chromosomes into the daughter cells. wikipedia.org Studies in Drosophila melanogaster have demonstrated that treatment with a related compound, colcemid, leads to a significant increase in X-chromosome nondisjunction and the production of polyploid offspring, indicating a clear link between the compound and errors in chromosome segregation. nih.gov Furthermore, depending on the dose, demecolcine has been observed to cause DNA fragmentation of chromosomes within micronuclei when nondisjunction occurs. wikipedia.org

Principles of Cell Synchronization for Research Applications

A significant application of this compound in experimental systems is its use as a cell synchronization agent. chemicalbook.comsigmaaldrich.cn In many areas of cell cycle research, it is advantageous to have a population of cells that are all at the same stage of the cell cycle. sigmaaldrich.cn this compound facilitates this by arresting cells in metaphase. chemicalbook.comsigmaaldrich.cn

The principle behind this application is the compound's ability to halt cell division at a specific point. wikipedia.orgontosight.ai When a culture of asynchronously dividing cells is treated with this compound, cells will continue to progress through the G1, S, and G2 phases of the cell cycle until they reach metaphase, at which point they will be arrested. sigmaaldrich.cn This results in an accumulation of cells at the metaphase stage. sigmaaldrich.cnnih.gov After a period of incubation, the this compound can be washed out, allowing the synchronized cells to re-enter the cell cycle in a coordinated fashion. sigmaaldrich.cn This technique is widely used in research to study the biochemical events of the cell cycle, for karyotyping, and in procedures like animal cloning where synchronized donor cells are required. wikipedia.orgsigmaaldrich.cncellseco.com Studies have shown that this method effectively increases the yield of mitotic cells for analysis. sigmaaldrich.cn

Downstream Cellular Responses in Research Models

Apoptosis Induction Pathways (e.g., JNK/SAPK, p53 Activation) in In Vitro Systems

Prolonged exposure to this compound can trigger programmed cell death, or apoptosis, in various cell lines. chemicalbook.com The induction of apoptosis by this compound is linked to the activation of specific signaling pathways. One of the key pathways implicated is the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway. chemicalbook.com The JNK pathway is a member of the mitogen-activated protein kinase (MAPK) superfamily and is activated by a variety of cellular stresses, including those induced by microtubule-disrupting agents. nih.gov Activation of the JNK pathway can play a crucial role in mediating cell death. nih.govoncotarget.com

In addition to the JNK pathway, the tumor suppressor protein p53 is also involved in demecolcine-induced apoptosis. chemicalbook.com Prolonged mitotic arrest caused by the compound can lead to the activation of p53. chemicalbook.com p53 is a critical regulator of the cell cycle and apoptosis, and its activation in response to cellular stress can initiate the apoptotic cascade. nih.gov The interplay between the JNK pathway and p53 is complex; in some contexts, JNK can phosphorylate and regulate p53 activity, potentially leading to its degradation. nih.gov In Drosophila, the JNK pathway can also regulate p53-independent cell death. frontiersin.org

Investigation of Cellular Anti-Proliferative Effects in Cell Lines

The ability of this compound to arrest cell division forms the basis of its anti-proliferative effects, which have been investigated in various cancer cell lines. ontosight.ai By inhibiting mitosis, the compound effectively halts the proliferation of rapidly dividing cells, a hallmark of cancer. ontosight.ainih.gov This anti-proliferative activity has been observed in different cancer cell types. dergipark.org.trjcdr.netmdpi.com

Research has explored the anti-proliferative responses of various cancer cell lines to microtubule-targeting agents. For instance, studies on colon cancer cell lines have demonstrated anti-proliferative responses to various compounds. nih.gov Similarly, the anti-proliferative activity of compounds has been evaluated in breast cancer cell lines and neuroblastoma cell lines. jcdr.netmdpi.comnih.gov The mechanism of action, involving the disruption of microtubule polymerization and mitotic arrest, makes this compound and related compounds subjects of interest in cancer research. ontosight.aidergipark.org.tr The IC50, or the half-maximal inhibitory concentration, is a common metric used to quantify the anti-proliferative potency of a compound in a given cell line. jcdr.net

Modulation of Inflammatory Signaling in Experimental Contexts (e.g., NLRP3 Inflammasome Inhibition)

Emerging research suggests that microtubule-disrupting agents like demecolcine can modulate inflammatory signaling pathways. nih.gov One such pathway involves the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory cytokines. mdpi.comthe-scientist.com The assembly and activation of the NLRP3 inflammasome are dependent on the spatial arrangement of its components within the cell, a process that relies on microtubules. nih.gov

By inhibiting tubulin polymerization, colchicine (B1669291), a closely related compound to demecolcine, has been shown to attenuate the activation of the NLRP3 inflammasome in macrophages. nih.gov This suggests that this compound could exert similar inhibitory effects on the NLRP3 inflammasome. mdpi.combiorxiv.org The inhibition of the NLRP3 inflammasome can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. mdpi.commdpi.com This modulation of inflammatory signaling presents a potential area of investigation for the therapeutic application of microtubule-disrupting agents in inflammatory diseases. mdpi.comthe-scientist.com

Table of Research Findings on this compound and Related Compounds

Finding Compound Model System Key Observation Reference
Mitotic Arrest Demecolcine Cultured Cells Arrests cells in metaphase by inhibiting spindle formation. wikipedia.orgontosight.aichemicalbook.com
Aneuploidy Induction Colcemid Drosophila melanogaster Increased frequency of X-chromosome nondisjunction. nih.gov
Cell Synchronization Demecolcine Cultured Cells Increases the yield of mitotic cells for research. sigmaaldrich.cnnih.gov
Apoptosis Induction Demecolcine Normal and Tumor Cell Lines Activates the JNK/SAPK signaling pathway and p53. chemicalbook.com
Anti-proliferative Effects Demecolcine Cancer Cell Lines Inhibits cell division and proliferation. ontosight.aidergipark.org.tr

Table of Compound Names

Compound Name
This compound
Demecolcine
Colcemid
Colchicine
Tubulin
JNK/SAPK
p53
IL-1β
IL-18
Vinblastine (B1199706)
Cytochalasin B
Aphidicolin
Mimosine
Compactin
Ciclopirox olamine
ALLN
Vitamin D3
9-cis-retinoic acid

Influence on Cell Migration and Cytoskeletal Remodeling

This compound, a deuterated analog of Demecolcine (also known as Colcemid), exerts its primary influence on cellular mechanics by acting as a potent microtubule-depolymerizing agent. Its mechanism of action is functionally identical to its non-deuterated counterpart, targeting tubulin and disrupting the assembly and dynamics of microtubules. wikipedia.orgchemicalbook.com This fundamental interaction with a key component of the cytoskeleton initiates a cascade of effects that significantly alter cell migration and induce profound cytoskeletal remodeling.

The influence of Demecolcine on cell motility is concentration-dependent. At very low, nanomolar concentrations, it effectively inhibits cell migration by suppressing the dynamic instability of microtubules. chemicalbook.comwikipedia.org Microtubules are crucial for establishing and maintaining cell polarity, directing vesicular transport to the leading edge, and coordinating the turnover of adhesive structures, all of which are essential for directional cell movement. By suppressing their dynamics, Demecolcine disrupts these coordinated processes, leading to a reduction in cell translocation.

At higher, micromolar concentrations, Demecolcine promotes a more drastic depolymerization of microtubules and can cause their detachment from the microtubule-organizing center (MTOC). wikipedia.org This widespread disruption of the microtubule network leads to significant secondary effects on other cytoskeletal elements, namely the actin cytoskeleton and focal adhesions (FAs).

The disassembly of microtubules by Demecolcine paradoxically leads to the formation and reinforcement of actin stress fibers and the maturation of focal adhesions. nih.gov This phenomenon is linked to the release and activation of specific signaling proteins that are normally sequestered or regulated by intact microtubules. A key pathway implicated in this process is the Rho signaling cascade. nih.gov The disruption of microtubules leads to the activation of GEF-H1, a Rho-specific guanine (B1146940) nucleotide exchange factor, which in turn activates the small GTPase RhoA. embopress.org Activated RhoA promotes the formation of contractile actin-myosin filaments (stress fibers) and stimulates the growth of focal adhesions through its downstream effector, ROCK. embopress.org

The growth of focal adhesions in Demecolcine-treated cells is a well-documented phenomenon. nih.govnih.gov Studies have shown that microtubule depolymerization stimulates the centripetal growth of FAs and is accompanied by the accumulation of several key FA-associated proteins, including vinculin, talin, paxillin, and focal adhesion kinase (pp125FAK). nih.gov This maturation of FAs is believed to be driven by an increase in cortical tension generated by the newly formed actin stress fibers, which pulls on the adhesion sites and strengthens their connection to the extracellular matrix. nih.gov While Demecolcine treatment disrupts microtubules, the actin filaments themselves remain, and their reorganization into prominent stress fibers becomes a defining feature of the remodeled cytoskeleton. researchgate.net

Research in various cell lines has elucidated the specific effects of Demecolcine on cytoskeletal components and related cellular properties.

Cell LineExperimental TreatmentObserved Effect on CytoskeletonReference
HMEC 10 ng/ml Demecolcine for 100 minMicrotubules were disrupted; actin filaments were still observed. researchgate.net
Balb/c 3T3 Demecolcine (Colcemid)Rapid and reversible induction of actin stress fibers and focal adhesions containing vinculin. nih.gov
Mouse Embryo Fibroblasts Demecolcine (Colcemid)Significant increase in the size of focal adhesions; accumulation of vinculin, talin, paxillin, and pp125FAK at FAs. nih.gov
Spinal Cord Neurons DemecolcineDepolymerization of microtubules reduced the number of postsynaptic gephyrin clusters and decreased their density. jneurosci.org

The interplay between microtubules and the actin cytoskeleton is a critical factor in cellular mechanics. The following table summarizes the differential effects of cytoskeletal inhibitors, highlighting the specific role of Demecolcine.

CompoundPrimary TargetEffect on TargetConsequence on Other Cytoskeletal Elements
Demecolcine TubulinEnhances depolymerization of microtubules. wikipedia.orgInduces formation of actin stress fibers and growth of focal adhesions. nih.gov
Cytochalasin D ActinBinds to actin monomers and prevents polymerization. wikipedia.orgDisrupts actin filaments but does not directly disrupt microtubules. researchgate.net
Taxol (Paclitaxel) TubulinStabilizes microtubules, preventing depolymerization. wikipedia.orgInhibits the Demecolcine-induced formation of stress fibers and focal adhesions. nih.gov

Advanced Research Applications and Methodological Utility

Isotopic Tracing and Metabolic Flux Analysis

The incorporation of deuterium (B1214612) atoms into the Demecolcine (B1670233) structure provides a powerful tool for tracing the molecule's journey through biological systems and understanding its biochemical interactions.

Stable isotope labeling is a cornerstone of metabolic research, allowing scientists to track the fate of molecules in vivo. symeres.comnih.gov Deuterium (²H), a stable, non-radioactive isotope of hydrogen, serves as an excellent tracer for these studies. metsol.com When a deuterated compound like Demecolcine-d3 is introduced into a preclinical model, its metabolic pathway can be followed. The deuterium atoms act as a "heavy" tag that can be detected by analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. symeres.comnih.gov

This methodology, often part of a field known as Deuteromics, enables the simultaneous exploration of multiple metabolic pathways. metsol.com Researchers can distinguish the administered compound and its subsequent metabolites from the endogenous, non-labeled molecules naturally present in the organism. nih.gov This allows for a precise mapping of how this compound is absorbed, distributed, broken down into various metabolites, and ultimately excreted. Such studies are crucial for understanding the compound's biotransformation and identifying the specific enzymes and pathways involved in its metabolism. nih.govmit.edu The use of deuterium-labeled compounds provides a clear picture of metabolic flux—the rate of turnover of molecules through a metabolic pathway—which is essential for comprehensive pharmacological assessment. nih.govnih.gov

The substitution of hydrogen with deuterium can significantly influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). osti.govnumberanalytics.com This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction. gmu.edu

By comparing the reaction rates of Demecolcine and this compound, researchers can elucidate its metabolic mechanism. numberanalytics.comescholarship.org If the deuterated compound is metabolized more slowly than its non-deuterated counterpart (a "normal" KIE where kH/kD > 1), it provides strong evidence that the C-H bond at the position of deuteration is broken during the rate-limiting step of its metabolism. gmu.edunih.gov This information is invaluable for identifying the specific sites on the molecule that are targeted by metabolic enzymes, such as the cytochrome P450 family. cdnsciencepub.com KIE studies are a powerful tool for probing transition states and understanding the fundamental biochemical reactions that govern a compound's activity and clearance in a biological system. osti.gov

By administering this compound and its non-deuterated form, researchers can conduct comparative pharmacokinetic studies. nih.gov These studies quantify how the isotopic labeling affects the way the compound is processed by the body. This approach is instrumental in ADME studies to understand how structural modifications—in this case, isotopic substitution—can influence a drug's behavior, providing insights that can guide the development of new chemical entities with more desirable pharmacokinetic profiles. researchgate.net

Table 1: Potential Effects of Deuteration on Pharmacokinetic Parameters of this compound

Pharmacokinetic ParameterExpected Impact of DeuterationRationale
Metabolism Decreased RateThe Kinetic Isotope Effect makes the cleavage of C-D bonds slower than C-H bonds, particularly in cytochrome P450-mediated oxidation. cdnsciencepub.com
Plasma Half-life (t½) IncreasedSlower metabolism leads to a reduced rate of elimination from the body. researchgate.net
Area Under the Curve (AUC) IncreasedReduced clearance and a longer half-life result in greater total drug exposure over time. nih.gov
Maximum Concentration (Cmax) Potentially IncreasedSlower first-pass metabolism can lead to higher peak concentrations in plasma. nih.gov
Clearance (CL) DecreasedThe rate at which the drug is removed from the body is reduced due to slower metabolic breakdown. researchgate.net

Kinetic Isotope Effect Studies in Biochemical Reactions

Applications in Cell and Developmental Biology Research

The primary utility of Demecolcine (also known as Colcemid) in cell biology stems from its well-characterized interaction with the cytoskeleton. This mechanism is fundamental to its application in manipulating cell division and preparing cells for genetic analysis.

Demecolcine is a potent inhibitor of microtubule polymerization. caymanchem.comsigmaaldrich.com Microtubules are dynamic protein filaments that form the mitotic spindle, a critical structure required for separating chromosomes during cell division (mitosis). ontosight.aismolecule.com Demecolcine binds to tubulin, the protein subunit of microtubules, and prevents their formation and elongation. medkoo.commedchemexpress.com This action disrupts the mitotic spindle, causing cells to arrest in the metaphase stage of the cell cycle. wikipedia.orgscientificlabs.co.uk

This ability to halt cell division at a specific phase is a powerful experimental tool. sigmaaldrich.cn Researchers use Demecolcine to synchronize cell populations, creating a large group of cells that are all at the same stage of the cell cycle. cellseco.comthermofisher.com This synchronization is essential for studying the molecular events that regulate cell cycle progression, mitosis, and the effects of other agents on specific cell cycle phases. wikipedia.orgsigmaaldrich.cn At lower concentrations, Demecolcine can suppress microtubule dynamics without causing complete depolymerization, which is useful for studying processes like cell migration. caymanchem.comwikipedia.org

The metaphase arrest induced by Demecolcine is a cornerstone of cytogenetics. medkoo.comcapricorn-scientific.com During metaphase, chromosomes are at their most condensed and coiled state, making them clearly visible under a microscope. researchgate.net By treating cell cultures with Demecolcine, a high percentage of cells are accumulated in metaphase, providing an abundance of material for chromosomal analysis. scientificlabs.co.uksigmaaldrich.cn

Table 2: Role of Demecolcine in a Standard Karyotyping Protocol

StepProcedureRole of Demecolcine/Related Reagent
1. Cell Culture Cells (e.g., lymphocytes, amniocytes) are grown in culture medium.Not applicable.
2. Mitotic Arrest Demecolcine (Colcemid) is added to the culture. Inhibits spindle formation and arrests cells in metaphase, maximizing the number of cells with condensed chromosomes. thermofisher.comcapricorn-scientific.com
3. Harvesting & Hypotonic Treatment Cells are treated with a hypotonic solution (e.g., Potassium Chloride).Swells the cells, causing the chromosomes to spread out within the cell for better visualization. capricorn-scientific.com
4. Fixation A fixative (e.g., Carnoy's fixative) is used to preserve the chromosome structure.Not applicable.
5. Slide Preparation & Staining Cells are dropped onto microscope slides and stained (e.g., with Giemsa dye).Staining reveals banding patterns that are unique to each chromosome pair. thermofisher.comcapricorn-scientific.com
6. Analysis Chromosomes are photographed and arranged into a karyogram.The clear, well-spread chromosomes from the arrested cells are analyzed for abnormalities. wikipedia.org

Chemically Assisted Oocyte Enucleation for Nuclear Transfer and Cloning Research

Demecolcine, a microtubule-depolymerizing agent, is instrumental in chemically assisted oocyte enucleation, a critical step in somatic cell nuclear transfer (SCNT) and cloning. researchgate.netplos.org This technique involves treating an oocyte with Demecolcine to induce the formation of a membrane protrusion containing the maternal chromosomes. plos.orgnih.gov This protrusion can then be removed with minimal damage and loss of cytoplasm, which is often a drawback of traditional mechanical enucleation methods. plos.orgnih.gov This method has been successfully applied for preparing recipient cytoplasts in several species, including pigs, cattle, goats, and mice. researchgate.netnih.govnih.gov The resulting enucleated oocyte, or cytoplast, is then ready for the introduction of a donor nucleus to create a reconstructed embryo. unesp.br

The efficiency of Demecolcine-assisted enucleation is highly dependent on the optimization of treatment protocols, which can vary significantly between species. Key parameters for optimization include Demecolcine concentration, duration of exposure, and the maturation stage of the oocyte.

In bovine oocytes, studies have explored various concentrations and treatment times to maximize the rate of extrusion cone (ECR) formation. One study found that a concentration of 0.5 µg/mL Demecolcine yielded the highest ECR of 61.90%. naturalsciences.be The timing of the treatment is also crucial; a 2-hour incubation period was found to be significantly more effective than shorter or longer durations. naturalsciences.be Furthermore, the maturation state of the oocyte plays a role, with oocytes matured for 18 hours in vitro showing a significantly higher ECR (73.86%) compared to other maturation times. naturalsciences.be Another study in cattle found that a much lower concentration of 0.05 pg/mL could produce a high rate of protrusion formation (55.1%) in metaphase II (MII) oocytes. unesp.br

For goat oocytes, research has shown that a 30-minute treatment with a very low concentration of 0.8 ng/mL Demecolcine was sufficient to induce cytoplasmic protrusions in over 90% of the oocytes. nih.gov Similarly, in sika deer, a 1-hour treatment with 0.8 µg/mL Demecolcine resulted in cytoplasmic protrusions in 95.9% of oocytes. science.gov These optimized protocols demonstrate that Demecolcine-assisted enucleation can be a highly efficient alternative to mechanical methods. nih.gov

Table 1: Optimization of Demecolcine-Assisted Enucleation in Bovine Oocytes

Parameter Concentration Duration Outcome Reference
Extrusion Cone Rate (ECR) 0.5 µg/mL 2 hours 61.90% ECR naturalsciences.be
Protrusion Formation 0.05 pg/mL Not Specified 55.1% in MII oocytes unesp.br
Oocyte Maturation 0.5 µg/mL 2 hours 73.86% ECR after 18h IVM naturalsciences.be

A critical measure of success for any enucleation technique is the subsequent developmental competence of the reconstructed embryos. Studies have assessed the in vitro development of embryos created using Demecolcine-assisted enucleation, tracking metrics such as cleavage and blastocyst formation rates.

In pigs, embryos generated from Demecolcine-treated oocytes showed a significantly greater potential to develop in vivo compared to those from mechanically enucleated oocytes. plos.org In one study, while the in vitro rates of development to the 2-4 cell and blastocyst stages did not differ significantly between Demecolcine-assisted and mechanical enucleation groups, the quality and subsequent in vivo viability of the Demecolcine-derived embryos were superior. nih.gov

In cattle, reconstructed embryos using cytoplasts from Demecolcine-assisted enucleation have demonstrated competent development. One protocol, using 0.05 pg/mL Demecolcine for enucleation, resulted in a cleavage rate of 84.5% and a blastocyst development rate of 27.6% for the reconstructed embryos. unesp.br Another bovine study showed that treating oocytes with Demecolcine did not negatively impact the cleavage rate, blastocyst rate, or the average cell number of blastocysts in subsequent IVF embryos compared to untreated controls. naturalsciences.be

In sika deer, the use of Demecolcine auxiliary enucleation led to significantly higher rates of enucleation (94.9% vs 85.8%), cell fusion (84.6% vs 70.1%), and blastocyst formation (15.4% vs 10.9%) compared to blind aspiration enucleation. science.gov Live offspring have been successfully produced using this technique in mice and pigs, confirming its viability for cloning. researchgate.net

Table 2: Developmental Competence of Reconstructed Embryos

Species Enucleation Method Cleavage Rate Blastocyst Rate Reference
Bovine Demecolcine-assisted (0.05 pg/mL) 84.5% 27.6% unesp.br
Sika Deer Demecolcine-assisted (0.8 µg/mL) Not Specified 15.4% science.gov
Sika Deer Blind Aspiration Not Specified 10.9% science.gov
Optimization of Enucleation Protocols in In Vitro Fertilization and Reproductive Biology

Investigating Microtubule Organization and Cytoskeletal Dynamics in Cell Lines

Demecolcine (also known as colcemid) is a well-established tool for investigating the cytoskeleton, a complex network essential for cell migration, division, and differentiation. unige.chnih.gov By specifically disrupting microtubule polymerization, researchers can probe the function and organization of the microtubule network. researchgate.netnih.gov When cells are treated with Demecolcine, microtubules depolymerize; upon removal of the drug, they regrow from discrete cytoplasmic locations known as microtubule-organizing centers (MTOCs), allowing for the study of these structures. nih.gov

For instance, in human microvascular endothelial cells (HMEC), treatment with 10 ng/ml Demecolcine effectively disrupted the microtubule network. researchgate.net This disruption, in turn, caused the disorganization of septin filaments, demonstrating an interaction between septins and microtubules and the importance of microtubule structure for septin organization. researchgate.net Such experiments, which use Demecolcine to selectively remove one component of the cytoskeleton, are crucial for dissecting the complex interplay between different cytoskeletal elements. unige.chresearchgate.net Studies in fibroblast cell lines have also used Demecolcine to show that while the disruption of the actin network significantly decreases cell elasticity, the disruption of microtubules does not, highlighting the primary role of actin in maintaining the mechanical stability of these cells. nih.gov

Use as a Biochemical Probe for Protein-Ligand Interaction Studies (e.g., Tubulin Binding Assays)

Demecolcine's specific interaction with tubulin, the protein subunit of microtubules, makes it a valuable biochemical probe for studying protein-ligand binding. cytoskeleton.com The binding of Demecolcine to tubulin prevents its polymerization into microtubules. nih.gov This interaction can be studied quantitatively to understand the kinetics and thermodynamics of the binding event.

To facilitate these studies, fluorescent analogs of Demecolcine have been synthesized. One such probe, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid (NBD-colcemid), exhibits a significant enhancement of fluorescence upon binding to tubulin. nih.gov This property allows for the direct visualization of the binding process and the localization of tubulin within cells and in assembled microtubules using fluorescence microscopy. nih.gov Titration studies with this fluorescent analog have confirmed a stoichiometric binding of the drug to tubulin. nih.gov Such probes are powerful tools for investigating the colcemid-binding site on tubulin and for identifying other potential Demecolcine-binding structures within the cell. nih.gov These assays are fundamental to understanding how various compounds interact with the microtubule cytoskeleton. nih.gov

Analytical Characterization and Quantification in Research

High-Resolution Mass Spectrometry (HRMS) for Isotopic Verification and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique for the characterization of chemical compounds, including isotopically labeled molecules like this compound. ijpras.comanimbiosci.org HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, often with an error of less than 5 parts per million (ppm). ijpras.commdpi.com

This high mass accuracy is critical for isotopic verification. For this compound, HRMS can unambiguously confirm the incorporation of the three deuterium atoms by measuring the precise mass of the molecule and comparing it to the theoretical mass of the deuterated and non-deuterated versions. The mass difference will correspond precisely to the mass of three deuterium atoms minus the mass of three hydrogen atoms.

Furthermore, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful platform for metabolite identification. ijpras.comchemrxiv.org When a drug like this compound is introduced into a biological system, it may be metabolized. The use of a stable isotope label is a successful technique for detecting and structurally elucidating unknown metabolites. digitellinc.com Any metabolites formed from this compound will retain the deuterium label, resulting in a characteristic mass shift and a unique isotopic pattern in the mass spectrum. This allows researchers to easily distinguish drug-related metabolites from the vast number of endogenous molecules in a complex biological sample, aiding in the comprehensive study of the drug's metabolic fate. ijpras.comdigitellinc.com

Table of Mentioned Compounds

Compound Name
3-demethylcolchicine
6-dimethylaminopurine (6-DMAP)
Actin
Colchicine (B1669291)
Cytochalasin B
Demecolcine
This compound
Griseofulvin
GTP
Ionomycin
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid (NBD-colcemid)
Nocodazole (B1683961)
Taxol
Tubulin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Site Confirmation

For a deuterated analog like this compound, NMR is crucial for verifying the site of isotopic labeling. The IUPAC name, (7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one, indicates that the three deuterium atoms replace the three hydrogen atoms on the N-methyl group. nih.gov This is confirmed by comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, Demecolcine. In the spectrum of this compound, the characteristic signal for the N-methyl protons would be absent, providing direct evidence of successful deuteration at that specific site. The ¹³C NMR spectrum would also show a characteristic triplet pattern for the deuterated carbon due to C-D coupling.

To fully resolve the complex structure, two-dimensional (2D) NMR experiments are often employed. ipb.pt Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, helping to piece together spin systems, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.uk The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), allowing for the complete assembly of the molecular puzzle. ipb.pt These advanced techniques are essential to definitively assign every signal and confirm that the deuteration has not inadvertently altered other parts of the structure. ipb.pt

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both assessing the chemical purity of this compound and for its quantification in complex biological samples. googleapis.com The method's high resolution and sensitivity make it ideal for separating the analyte of interest from impurities, metabolites, and endogenous matrix components. frontierspartnerships.org

For purity assessment, a validated HPLC method can accurately determine the percentage of this compound in a given sample. A common approach involves using a reversed-phase column (e.g., a C18 column) with a mobile phase typically consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. cuestionesdefisioterapia.com Detection is often achieved using an ultraviolet (UV) detector set to a wavelength where the compound exhibits maximum absorbance. frontierspartnerships.orgmdpi.com The purity is calculated by comparing the peak area of the this compound analyte to the total area of all peaks in the chromatogram. Commercial preparations of the non-deuterated Demecolcine report purities of ≥98% as determined by HPLC.

When used for quantification in biological matrices such as plasma, serum, or tissue homogenates, the HPLC method must be rigorously validated to ensure reliable results. mdpi.com This is particularly relevant for this compound, as deuterium labeling makes it an excellent tool for in vivo pharmacokinetic and metabolic tracer studies. The validation process establishes key performance characteristics of the assay. cuestionesdefisioterapia.com For enhanced selectivity and sensitivity, especially at the low concentrations found in biological samples, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS). nih.gov

Below is a table summarizing typical parameters evaluated during the validation of an HPLC method for quantification.

Validation ParameterDescriptionTypical Acceptance Criteria
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999 cuestionesdefisioterapia.com
AccuracyThe closeness of the measured value to the true value, often assessed by percent recovery of spiked samples.Recovery within 95-105% cuestionesdefisioterapia.com
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as Relative Standard Deviation (RSD).RSD ≤ 2% cuestionesdefisioterapia.com
Limit of Detection (LOD)The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified.Typically 3:1 signal-to-noise ratio. cuestionesdefisioterapia.commdpi.com
Limit of Quantification (LOQ)The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.Typically 10:1 signal-to-noise ratio. cuestionesdefisioterapia.commdpi.com
SpecificityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.No interfering peaks at the retention time of the analyte. mdpi.com

Immunofluorescence Microscopy for Visualization of Cellular Targets and Structures

Immunofluorescence microscopy is a powerful cell biology technique used to visualize the specific location and distribution of proteins or other molecules within a cell. In the context of this compound research, it is the primary method for observing the compound's effects on its principal cellular target: the microtubule cytoskeleton. wikipedia.orgontosight.ai Demecolcine acts by binding to tubulin, the protein subunit of microtubules, leading to their depolymerization and the disruption of critical cellular processes like mitosis. wikipedia.orgebi.ac.uk

The procedure involves treating cells with this compound, followed by fixation to preserve the cellular architecture. frontiersin.org The cells are then permeabilized to allow antibodies to access the intracellular targets. frontiersin.org A primary antibody, which specifically recognizes the protein of interest (e.g., α-tubulin or β-tubulin), is applied. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore) and binds to the primary antibody, is used for detection. When excited by a specific wavelength of light from a fluorescence microscope, the fluorophore emits light at a different wavelength, revealing the location of the target protein. nih.gov A common counterstain, DAPI, is often used to label the cell nucleus, providing a reference point within the cell. nih.govplos.org

Using this technique, researchers can directly observe the well-documented effects of Demecolcine. In untreated cells, immunofluorescence reveals an intricate, well-organized network of microtubule filaments extending throughout the cytoplasm. In cells undergoing mitosis, it highlights the highly structured mitotic spindle. Following treatment with this compound, this organized network disappears and is replaced by diffuse, unpolymerized tubulin staining. wikipedia.org A key application is the visualization of mitotic arrest; treated cells accumulate in metaphase, characterized by condensed chromosomes (visible with DAPI) but a completely disrupted or absent mitotic spindle. ontosight.aiebi.ac.uk This provides direct visual confirmation of the compound's mechanism of action at the cellular level.

The table below outlines potential immunofluorescence experiments to study the effects of this compound.

Cellular TargetPrimary AntibodyExpected Observation After this compound TreatmentReference
α-Tubulin / β-TubulinAnti-α-tubulin or Anti-β-tubulinDisruption and depolymerization of the microtubule network; absence of a formed mitotic spindle in mitotic cells. wikipedia.org
γ-TubulinAnti-γ-tubulinVisualization of microtubule organizing centers (centrosomes) with detached or absent microtubule asters. wikipedia.org
Condensed ChromatinDAPI (stain)Increased population of cells with highly condensed chromosomes, characteristic of metaphase arrest. nih.gov
KinetochoresAnti-CENP-A or other kinetochore markersObservation of condensed chromosomes with kinetochores that are not properly attached to spindle microtubules. wikipedia.org

Comparative Studies and Analog Development in Research

Structural-Activity Relationship (SAR) Studies of Colchicinoid Derivatives

The biological activity of colchicinoids, including demecolcine (B1670233), is intrinsically linked to their three-ring structure: the A ring (trimethoxyphenyl), the B ring (a seven-membered ring), and the C ring (tropolone). Structure-activity relationship (SAR) studies have revealed that specific chemical features on these rings are critical for their ability to bind to tubulin and inhibit microtubule polymerization. nih.gov

The trimethoxyphenyl A-ring and the methoxy (B1213986) tropolone (B20159) C-ring are considered the minimum structural requirements for high-affinity tubulin binding. nih.gov Modifications to these rings can significantly alter the compound's activity. For example, the three methoxy groups on the A-ring are crucial for interaction with tubulin. mdpi.com On the C-ring, the relative position of the methoxy group and the carbonyl group is vital; isocolchicine, where these two groups are swapped, is virtually inactive. nih.gov However, substituting the C-10 methoxy group with a thiomethyl group, as in thiocolchicine, can increase molecular stability and the speed of tubulin binding. mdpi.com

The B-ring, which contains the amino or acetamido group at the C-7 position, also plays a significant role. In demecolcine, this position is occupied by a methylamino group (-NHCH₃), a modification from the acetamido group (-NHCOCH₃) found in colchicine (B1669291). nih.gov This change affects its biological properties. Further modifications at the C-7 position can influence both the activity and toxicity of the analogs. sci-hub.se While the acetamido group itself is not essential for tubulin binding, the nitrogen atom at C7 has been found to be critical for recognition by certain cellular transporters like P-glycoprotein. clockss.org

Structural MoietyModificationImpact on Activity/BindingReference Compound
A-RingTrimethoxy groupsEssential for tubulin binding. nih.govmdpi.comColchicine
C-RingSwapping C-9 carbonyl and C-10 methoxyLeads to inactive compound (isocolchicine). nih.govColchicine
C-RingSubstitution of C-10 methoxy with thiomethylIncreases stability and binding rapidity. mdpi.comThiocolchicine
B-RingReplacement of C-7 acetamido with methylaminoAlters biological properties (yields Demecolcine). nih.govColchicine
B-RingRemoval of nitrogen atom at C-7Reduces interaction with P-glycoprotein. clockss.orgColchicine

Mechanistic Comparison with Other Microtubule-Targeting Agents in Research (e.g., Vinblastine (B1199706), Nocodazole)

Demecolcine belongs to a class of drugs known as microtubule-targeting agents (MTAs), which are broadly categorized as either stabilizers or destabilizers. frontiersin.org Demecolcine, like its parent compound colchicine, is a microtubule-destabilizing agent. scbt.com It functions by binding to tubulin, the protein subunit of microtubules, thereby inhibiting its polymerization. nih.gov This action disrupts the highly dynamic microtubule network, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. scbt.comnih.gov

The mechanism and binding site of demecolcine can be contrasted with other well-known MTAs used in research, such as Vinblastine and Nocodazole (B1683961).

Binding Sites: MTAs bind to different sites on the αβ-tubulin heterodimer. frontiersin.org Demecolcine binds to the "colchicine site," which is located at the interface between the α- and β-tubulin subunits. frontiersin.orgthieme-connect.com Nocodazole, another synthetic destabilizing agent, also binds to the colchicine site. frontiersin.orgmdpi.com In contrast, Vinblastine, a Vinca alkaloid, binds to the distinct "Vinca domain" on the β-tubulin subunit, at the interface between two tubulin dimers. frontiersin.orgnih.govfrontiersin.org

Mechanism of Action: While all three compounds lead to microtubule network disruption, their precise effects can differ. Demecolcine and Nocodazole inhibit tubulin polymerization. scbt.com Studies have shown that at low concentrations, Vinblastine can inhibit mitosis with little to no net depolymerization of spindle microtubules, suggesting its primary effect is the suppression of microtubule dynamics rather than simple depolymerization. nih.gov Nocodazole's binding is characterized by rapid kinetics and reversibility, whereas colchicine's binding and detachment are slow. mdpi.com This difference in kinetics means that equimolar concentrations of nocodazole to tubulin are needed to fully block tubulin assembly, whereas sub-stoichiometric concentrations of colchicine can achieve this by kinetically blocking the microtubule ends. mdpi.com

Cellular Effects: The disruption of microtubule dynamics by these agents leads to an arrest of the cell cycle in mitosis. scbt.com Research has also shown that microtubule inhibitors like demecolcine, nocodazole, and vinblastine can stimulate fibroblast contractility and actin organization, suggesting a complex interplay between the microtubule and actin cytoskeletons. nih.gov

AgentClassTubulin Binding SitePrimary Mechanism
DemecolcineDestabilizerColchicine site (α/β-tubulin interface). frontiersin.orgInhibits tubulin polymerization. nih.gov
VinblastineDestabilizerVinca domain (β-tubulin). nih.govSuppresses microtubule dynamics. nih.gov
NocodazoleDestabilizerColchicine site (β-tubulin). frontiersin.orgInhibits tubulin polymerization with rapid, reversible binding. mdpi.com

Development of Novel Deuterated Analogues for Enhanced Research Utility

The development of deuterated analogues, such as Demecolcine-d3, represents a strategic advancement in medicinal chemistry and pharmacological research. juniperpublishers.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains an extra neutron, effectively doubling its mass. wikipedia.org Replacing hydrogen with deuterium at specific sites in a molecule can have a significant impact on its metabolic stability due to the kinetic isotope effect. nih.gov The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it harder to break in enzyme-catalyzed reactions. juniperpublishers.comnih.gov

In the context of this compound, the three hydrogen atoms on the N-methyl group are replaced with deuterium. nih.gov This specific modification offers several advantages for research applications:

Metabolic Studies: Deuterated compounds are invaluable tools for studying drug metabolism. vulcanchem.com The deuterium label allows researchers to track the metabolic fate of the compound, helping to elucidate metabolic pathways and identify metabolites. juniperpublishers.comvulcanchem.com For colchicinoids, which are known to be metabolized by demethylation, deuterating the methoxy or amino groups can slow these reactions, potentially altering the compound's pharmacokinetic profile and reducing the formation of certain metabolites. selvita.comgoogle.com

Internal Standards in Quantitative Analysis: this compound is particularly useful as an internal standard in quantitative analytical techniques like liquid chromatography-mass spectrometry (LC-MS). vulcanchem.comresearchgate.net An ideal internal standard behaves almost identically to the analyte (in this case, non-deuterated demecolcine) during sample extraction and chromatographic separation but is distinguishable by the mass spectrometer. vulcanchem.com Because this compound has nearly identical chemical and physical properties to demecolcine, it co-elutes during chromatography. However, its increased mass (a result of the three deuterium atoms) allows the mass spectrometer to detect it as a distinct entity, enabling precise and accurate quantification of the non-deuterated compound in complex biological samples like plasma or tissue extracts. vulcanchem.compafmj.orgjsbms.jp

Probing Mechanisms of Action: The kinetic isotope effect can also be used to investigate the mechanisms of drug-target interactions. vulcanchem.com If the breaking of a C-H bond is a rate-determining step in the biological activity of a compound, replacing it with a C-D bond would slow the reaction, providing insight into the compound's mechanism of action. vulcanchem.com

The strategic placement of deuterium in this compound enhances its utility as a research tool, allowing for more robust pharmacokinetic studies and more accurate bioanalytical methods without fundamentally altering its core pharmacological activity. juniperpublishers.comnih.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration with Advanced "-Omics" Technologies for System-Level Understanding

The advent of high-throughput "-omics" technologies, such as proteomics, metabolomics, and fluxomics, provides an unprecedented opportunity to understand the global cellular response to Demecolcine-d3. By moving beyond single-target analysis, researchers can build a comprehensive picture of the molecular perturbations induced by this compound.

Proteomics: The study of the entire protein complement of a cell, known as proteomics, can reveal changes in protein expression and post-translational modifications following this compound treatment. For instance, proteomic analysis of cells treated with the non-deuterated form, colcemid, has been used to prepare metaphase chromosome fractions to identify proteins associated with chromosomes during mitosis, such as topoisomerase II alpha. nih.gov Future studies using this compound could provide more precise quantitative data on how microtubule disruption affects the localization and abundance of a wide array of cellular proteins. Proximity proteomics, a technique to identify protein-protein interactions, could be employed with a tagged this compound to map its interaction network within the cell. mdpi.com This could lead to the discovery of novel binding partners and downstream effectors.

Metabolomics: This field focuses on the comprehensive analysis of small molecule metabolites in a biological system. researchgate.net Untargeted and targeted metabolomics can identify shifts in metabolic pathways in response to this compound. cytojournal.com For example, studies on related alkaloids have shown significant alterations in amino acid and lipid metabolism. researchgate.netnih.gov Given that tandem mass spectrometry data for demecolcine (B1670233) is available from resources like the Scripps Center for Metabolomics, this provides a strong foundation for future quantitative metabolomics studies using this compound. scientificlabs.co.ukscientificlabs.co.uk Such studies could elucidate how the mitotic arrest induced by this compound impacts cellular energy production and biosynthetic pathways. researchgate.netmdpi.com

Fluxomics: Fluxomics aims to measure the rates of metabolic reactions within a biological system, offering a dynamic view of cellular metabolism. hri.org.au By using stable isotope tracers like this compound, researchers can track the flow of atoms through metabolic pathways. This approach can reveal how this compound-induced microtubule disruption affects the kinetics of cellular metabolism. orcid.org For instance, fluxomics could be applied to understand the metabolic rewiring in cancer cells treated with this compound, potentially identifying metabolic vulnerabilities that could be exploited for therapeutic purposes. vscht.cz

The integration of these "-omics" technologies will be instrumental in constructing a holistic, system-level model of this compound's mechanism of action. mdpi.comnih.gov

Application of Advanced Imaging Techniques for Real-Time Microtubule Dynamics and Cellular Processes

Advanced imaging techniques are revolutionizing our ability to visualize cellular processes in real-time and at high resolution. The use of this compound in conjunction with these methods can provide dynamic insights into its effects on microtubule structure and function.

Live-Cell Imaging: Time-lapse microscopy of living cells treated with colcemid has already been used to observe its influence on cell motility and mitotic spindle formation. youtube.comresearchgate.net Using this compound in such assays would allow for precise correlation of its concentration with observed dynamic cellular events. Kinetic imaging platforms can provide quantitative analysis of transient mitotic arrest phenotypes. mdpi.com

Super-Resolution Microscopy: Techniques like dSTORM (direct stochastic optical reconstruction microscopy) and SOFI (super-resolution optical fluctuation imaging) have been used to visualize the subtle, nanoscale perturbations of microtubule architecture caused by low concentrations of colcemid. biorxiv.orgnih.gov These studies have revealed effects such as suppressed microtubule dynamics, increased filament curvature, and fragmentation at nanomolar concentrations. biorxiv.orgnih.gov Applying these techniques with this compound could further refine our understanding of how it disrupts microtubule organization at a sub-diffraction level.

The combination of this compound with these advanced imaging modalities will enable a more detailed and dynamic characterization of its cellular effects, bridging the gap between molecular interactions and cellular-level responses.

Development of New In Vitro and Ex Vivo Models for Mechanistic Studies

To better understand the mechanisms of action of compounds like this compound, researchers are developing more sophisticated in vitro and ex vivo models that more closely mimic physiological conditions.

In Vitro Models: The development of three-dimensional (3D) cell cultures, organoids, and microfluidic "organ-on-a-chip" systems provides more realistic models of tissues and organs compared to traditional 2D cell cultures. These advanced in vitro systems can be used to study the effects of this compound in a more physiologically relevant context. For example, the use of Demecolcine in studies of oocyte enucleation across different species highlights its utility in reproductive biology research. The application of this compound in these advanced models could provide more accurate predictions of its efficacy and potential off-target effects.

Ex Vivo Models: Ex vivo models, which involve the use of fresh tissue slices or explants, offer a bridge between in vitro studies and in vivo animal models. These models preserve the complex cellular architecture and interactions of the original tissue, providing a valuable platform for mechanistic studies. For instance, planarians have been proposed as a model system for in vitro teratogenesis studies, and have been used to test the effects of demecolcine. nih.gov The use of this compound in such ex vivo systems could allow for detailed investigation of its effects on specific cell types within a native tissue environment.

The development and application of these advanced models will be crucial for a more comprehensive and physiologically relevant understanding of this compound's biological activities.

Exploration of Additional Molecular Interactions Beyond Tubulin in Research Systems

While the primary molecular target of demecolcine is tubulin, leading to microtubule depolymerization, there is growing interest in exploring its potential interactions with other cellular components. nih.govwikipedia.org Identifying these off-target interactions is crucial for a complete understanding of its biological effects and for anticipating potential side effects in therapeutic applications.

Research has indicated that compounds that interact with the colchicine (B1669291) binding site on tubulin can have diverse cellular effects. nih.gov Studies on related compounds have suggested interactions with other proteins. For example, proximity proteomics has been used to identify novel interaction partners of proteins involved in cellular processes affected by microtubule inhibitors. mdpi.com Furthermore, some studies have hinted at the involvement of colchicine and its derivatives in pathways independent of their direct action on microtubules. orcid.orgresearchgate.net

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